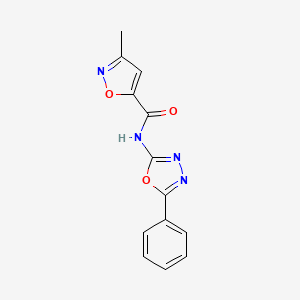

3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide” is a heterocyclic compound . It belongs to the class of 1,3,4-oxadiazoles, which are five-membered heterocycles containing an oxygen atom and two nitrogen atoms . These compounds are known for their broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, such as the compound , generally involves the oxidative cyclization of N-acyl hydrazones . This process can be achieved with the use of different oxidizing agents . In one study, a series of substituted 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones were synthesized using substituted aldehydes with analogues of hydrazine hydrates .Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles, including “this compound”, is characterized by a five-membered ring that possesses two carbons, one oxygen atom, and two nitrogen atoms . The aromaticity of these compounds is reduced to such an extent that they show conjugated diene character .Chemical Reactions Analysis

1,3,4-Oxadiazoles, including the compound , are known to undergo various chemical reactions, making them important for molecule planning due to their privileged structure and enormous biological potential . For instance, one reaction involved the substitution of the bromine-containing 1,3,4-oxadiazoles in order to introduce the bis(carboxymethyl)amino group .Physical and Chemical Properties Analysis

1,3,4-Oxadiazoles, including “this compound”, are soluble in water . Their molecular formula is C2H2ON2 and they have a molecular mass of 70.05 g/mol .Aplicaciones Científicas De Investigación

Synthesis Techniques and Characterization The synthesis of 3-methylisoxazole-5-carboxamides, including structures related to 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide, has been explored through one-pot synthesis techniques. These compounds have been characterized by various methods such as single-crystal X-ray analysis, illustrating their potential in facilitating further chemical research and development (Martins et al., 2002).

Anticancer Activities Research into related compounds has shown significant anticancer activities. For instance, derivatives of the 1,3,4-oxadiazolylphenyl group have been synthesized and tested against various cancer cell lines, demonstrating moderate to excellent anticancer activity. This highlights the potential of this compound analogs in the development of new anticancer agents (Ravinaik et al., 2021).

Antidiabetic Screening Derivatives have also been evaluated for their antidiabetic properties, showing promise as potential treatments for diabetes through mechanisms such as α-amylase inhibition. This suggests a potential application of this compound derivatives in managing diabetes (Lalpara et al., 2021).

Herbicidal Activities The structural framework of this compound lends itself to modifications that result in compounds with significant herbicidal activity. Research has shown that certain modifications can lead to compounds effective against broadleaf and narrowleaf weeds, indicating potential agricultural applications (Hamper et al., 1995).

Insecticidal Activity Modifications incorporating 1,2,4-oxadiazole rings into anthranilic diamide analogs have resulted in novel compounds with high insecticidal activities. This indicates the potential of this compound and its analogs in the development of new insecticides (Liu et al., 2017).

Mecanismo De Acción

Target of Action

1,3,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . The specific targets of these compounds can vary widely depending on their structure and functional groups.

Mode of Action

The mode of action of 1,3,4-oxadiazoles also depends on their specific structure and functional groups. They often work by interacting with biological targets, such as enzymes or receptors, and modulating their activity .

Biochemical Pathways

The biochemical pathways affected by 1,3,4-oxadiazoles can be diverse, as these compounds have a broad range of biological activities. They may affect pathways related to bacterial cell wall synthesis, viral replication, or other processes depending on their specific targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,3,4-oxadiazoles can vary widely depending on their specific structure and functional groups. Some 1,3,4-oxadiazole derivatives have shown favorable oxygen balance and positive heat of formations .

Result of Action

The molecular and cellular effects of 1,3,4-oxadiazoles can include inhibition of bacterial growth, disruption of viral replication, or other effects depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of 1,3,4-oxadiazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s solubility, stability, and ability to reach its target .

Direcciones Futuras

Research into 1,3,4-oxadiazoles, including “3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide”, is ongoing due to their promising biological activities. Future directions could include further exploration of their synthesis methods, mechanisms of action, and potential applications in medicine .

Propiedades

IUPAC Name |

3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O3/c1-8-7-10(20-17-8)11(18)14-13-16-15-12(19-13)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZWMXOUEYZRTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2706753.png)

![3-Methoxy-N-methyl-N-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B2706755.png)

![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2706756.png)

![diethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2706761.png)

![5,6-Dihydroimidazo[2,1-b]thiazol-2(3H)-one](/img/structure/B2706765.png)

![(1-(5-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2706766.png)

![(1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one](/img/structure/B2706773.png)

![2-[(4-chlorophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2706774.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2706776.png)